Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate

asymmetric synthesis chiral auxiliary protecting group strategy

This (R)-configured chiral 2-imidazolidinone features an N3-Cbz protecting group that provides orthogonal protection—stable to acids and mild bases, yet selectively removable by catalytic hydrogenolysis (Pd/C, NH4HCO2/MeOH) without disturbing the C4 stereocenter. Unlike N-alkyl analogs or the (S)-enantiomer, this compound delivers predictable stereochemical outcomes in asymmetric alkylation, aldol, and Michael additions. Ideal for synthesizing chiral β-amino acids and α-hydroxy carboxylic acid derivatives where chiral auxiliary integrity is critical. Available with ≥95% purity.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B14029117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)/t10-/m1/s1
InChIKeyYJKSBDJDSGYUKP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate: A Chiral Imidazolidinone Scaffold for Asymmetric Synthesis


Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate (CAS 171230-54-9) is a chiral 2-imidazolidinone derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N3 position and a methyl ester at the C4 carboxylate . The 2-oxoimidazolidine core serves as a privileged scaffold in asymmetric synthesis, where chiral imidazolidinones have been extensively utilized as chiral auxiliaries for asymmetric alkylation, aldol reactions, and Michael addition reactions [1][2]. The (R)-configuration at C4, combined with the Cbz protecting group, provides a stereochemically defined building block amenable to subsequent N-deprotection via catalytic hydrogenolysis without compromising the chiral center .

Why Generic Substitution of Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate Is Not Advisable


Chiral 2-imidazolidinones cannot be considered interchangeable in asymmetric synthesis applications due to three critical factors. First, the enantiomeric purity of chiral reagents directly affects apparent reaction selectivity and product enantiomeric excess, with detectable amounts of enantiomeric impurities (ranging from <0.01% to >10%) introducing undesired byproducts into 'single-enantiomer' reactions [1][2]. Second, the N3-Cbz protecting group confers orthogonal protection relative to other N-substituted analogs, enabling selective deprotection under mild hydrogenolysis conditions without perturbing the stereogenic center. Third, the (R)-configuration at C4 is stereochemically fixed and cannot be interchanged with the (S)-enantiomer without altering the chiral induction outcome in downstream asymmetric transformations. The presence or absence of the Cbz protecting group and the stereochemical identity at C4 are not minor variations; they fundamentally determine the compound's utility as a chiral building block or auxiliary [3].

Quantitative Differentiation Evidence for Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate


Cbz Protection Enables Orthogonal N-Deprotection Strategy Not Feasible with N-Methyl Analogs

Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate contains a benzyloxycarbonyl (Cbz) protecting group at the N3 position, which enables selective removal via catalytic hydrogenation (Pd/C, NH4HCO2 in MeOH) to yield the corresponding N-H imidazolidinone . This orthogonal deprotection pathway is not available for N-methyl analogs such as tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, which lack a cleavable protecting group and thus cannot be converted to free N-H intermediates for subsequent functionalization. The Cbz group confers synthetic flexibility for multi-step sequences where N3 protection must be maintained through several transformations and then selectively removed without affecting other functional groups.

asymmetric synthesis chiral auxiliary protecting group strategy

Chiral 2-Imidazolidinones Exhibit Superior Stability to Ring-Opening Relative to Oxazolidinone Auxiliaries

Chiral 2-imidazolidinones, including Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate and its derivatives, demonstrate greater stability to ring-opening reactions than the widely used Evans-type oxazolidinone auxiliaries [1][2]. Oxazolidinones undergo troublesome endocyclic cleavage rather than the required exocyclic cleavage during auxiliary removal by alkaline hydrolysis, necessitating the use of hazardous lithium hydroperoxide to suppress undesired endocyclic cleavage [3]. In contrast, imidazolidinones exhibit enhanced resistance to endocyclic ring-opening under basic conditions, allowing simpler alkaline hydrolysis for auxiliary removal without specialized reagents. This differential stability is attributable to the electronic and steric characteristics of the imidazolidinone ring system.

chiral auxiliary stability asymmetric synthesis hydrolytic stability

2-Oxoimidazolidine-4-carboxylate Scaffold Enables Dynamic Kinetic Resolution for α- and β-Amino Acid Synthesis

The 2-oxoimidazolidine-4-carboxylate scaffold (the core structure of the target compound) has been validated as an effective chiral auxiliary for dynamic kinetic resolution in asymmetric synthesis. Using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a model system, stereoselective alkylation of α-bromo amides with malonic ester enolates afforded products in good yields, with the alkylated products easily converted to chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives [1]. Similarly, stereospecific amination via dynamic kinetic resolution using the same scaffold predominantly afforded α-amino acid synthons in good yields [2]. The chiral auxiliary was readily removed with alkoxide anion to afford the α-amino acid synthon [3]. While these demonstrations employed N-methyl rather than N-Cbz derivatives, the 2-oxoimidazolidine-4-carboxylate core structure is the essential pharmacophore enabling this dynamic kinetic resolution capability.

dynamic kinetic resolution amino acid synthesis chiral auxiliary

Enantiomeric Impurity Levels in Chiral Auxiliaries Critically Affect Reaction Outcomes

Systematic evaluation of 84 commercially available chiral synthons, catalysts, and auxiliaries revealed that the majority contain enantiomeric impurities exceeding 0.01%, with two compounds found to contain enantiomeric impurities exceeding the 10% level [1]. A follow-up study of 46 chiral compounds introduced after 2006 categorized enantiomeric impurity levels into five tiers (<0.01%, 0.01–0.1%, 0.1–1%, 1–10%, and >10%), with many reagents found to have less than 0.1% enantiomeric impurities, though batch-to-batch variation within the same supplier was observed [2]. For Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate, the (R)-configuration at C4 is stereochemically defined, and any contamination with the (S)-enantiomer would directly reduce the enantiomeric excess of downstream products. The enantiomeric purity of a product is affected by three factors: reaction enantioselectivity, enantiomeric excess of the auxiliary, and product racemization susceptibility [1].

enantiomeric purity chiral auxiliary procurement quality control

Recommended Application Scenarios for Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate in Research and Industrial Settings


Multi-Step Asymmetric Synthesis Requiring Orthogonal N-Protection

In synthetic sequences where the imidazolidinone nitrogen must remain protected through several transformations before final unmasking, Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate provides a strategic advantage. The Cbz group at N3 remains stable under acidic and mildly basic conditions but can be selectively removed via catalytic hydrogenolysis (Pd/C, NH4HCO2 in MeOH) when desired . This orthogonal protection capability is not available with N-methyl or other N-alkyl analogs. Applications include the synthesis of chiral amino acid derivatives where the imidazolidinone serves as a chiral auxiliary that must be removed after stereoselective bond formation.

Chiral Auxiliary for Dynamic Kinetic Resolution of α-Bromo Amides

The 2-oxoimidazolidine-4-carboxylate scaffold has been validated for dynamic kinetic resolution in stereoselective carbon-carbon bond formation. Specifically, tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate reacted with diastereomeric mixtures of α-bromo amides and malonic ester enolates to predominantly afford alkylated products that were converted to chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives [1]. The (R)-3-Cbz variant can be employed analogously, with the added benefit that the Cbz group may be retained or removed depending on the downstream functionalization requirements.

Precursor to Chiral β-Amino Acid Building Blocks

Chiral β-amino acids are key building blocks for the synthesis of biologically active compounds, including peptide mimetics and pharmaceutical intermediates. The reaction of chiral 2-oxoimidazolidine-4-carboxylate auxiliaries with NaCH(CO2R)2 has been applied to the asymmetric synthesis of optically active β-amino acids [2]. Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate, following appropriate N-acylation, can serve as a starting point for such transformations, with the Cbz group providing an orthogonal protection handle for subsequent N-functionalization.

Synthesis of α-Hydroxy Carboxylic Acid Derivatives via Diastereoselective Alkylation

Chiral 2-imidazolidinone glycolates undergo diastereoselective alkylation with alkyl halides to produce α-alkylated products with high diastereoselectivities, which are readily removed by simple alkaline hydrolysis and converted to protected α-hydroxy carboxylic acids [3]. The imidazolidinone auxiliary demonstrates greater stability to ring-opening than oxazolidinones, avoiding the troublesome endocyclic cleavage that necessitates hazardous lithium hydroperoxide. Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate, after conversion to the corresponding glycolate derivative, may be employed in this application with the added flexibility of Cbz protection.

Quote Request

Request a Quote for Methyl (R)-3-Cbz-2-oxoimidazolidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.